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The table below summarizes three distinct HPLC methods for quantifying Cephalexin (CPH), each

developed for a specific application, from drug substance testing to residue analysis.

Method
Objective

Chromatographic
Conditions

Key Performance
Data

Application &
Context

| Stability-Indicating Assay (for drug substance) | Column: Enable C18G (250 mm × 4.6 mm, 5 μm)

Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm

Retention Time: ~3.2 minutes [1] | Linearity: 1–120 μg/mL (r ≥ 0.999) Precision (RSD): < 2% Accuracy:

> 99% LOD/LOQ: Not specified in excerpt [1] | Quality control and stability studies of Cephalexin in

pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1].

| | Eco-friendly Residue Analysis (with Cefixime) | Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm)

Mobile Phase: Acidic water:ACN (85:15, v/v), pH 4.5 Flow Rate: 2.0 mL/min Detection: 254 nm [2] |

Linearity: 0.05–10 ppm (r ≥ 0.9998) LOD: 0.003 ppm for CPH LOQ: 0.008 ppm for CPH Recovery: 99–

99.5% [2] | Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation.

Employs a Quality-by-Design (QbD) approach [2]. | | Simultaneous Quantification (with Sodium

Benzoate) | Column: C18 column Mobile Phase: Phosphate buffer (pH 5.0): Methanol (60:40, v/v) Flow

Rate: 1.0 mL/min Detection: 254 nm [3] | Linearity: 10–100 μg/mL for CPH Precision (RSD): < 2%

Accuracy: 99.5–100.5% for CPH [3] | Quality control of suspension formulations containing both

Cephalexin and the preservative sodium benzoate [3]. |
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Detailed Protocol: Stability-Indicating UFLC Method

This protocol is adapted from a validated method for determining Cephalexin Monohydrate in

pharmaceutical dosage forms [1].

Scope and Principle

This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of

Cephalexin Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the

active pharmaceutical ingredient from its degradation products formed under stress conditions.

Reagents and Materials

Chemical Reagents: Cephalexin Monohydrate working standard (purity >99.8%), Methanol (HPLC

grade), Tetrabutylammonium hydrogen sulfate (TBAHS, AR grade), Hydrochloric acid (0.1 M), Sodium
hydroxide (0.01 M), Hydrogen peroxide (3% v/v).

Mobile Phase: Prepare a mixture of Methanol and 0.01 M TBAHS solution in a 50:50 (v/v) ratio.
To prepare 0.01 M TBAHS, accurately weigh 3.3954 g of TBAHS salt and dissolve it in 1000
mL of HPLC-grade water.

Standard Solution: Accurately weigh and transfer about 25 mg of Cephalexin working standard into

a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to
volume with mobile phase to obtain a 1000 μg/mL stock solution. Further dilute as needed to obtain

working standard solutions.
Sample Solution: Accurately weigh powder from the dry syrup formulation equivalent to 25 mg of

Cephalexin into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20
minutes, and dilute to volume. Filter the solution through a 0.2 μm membrane filter before injection.

Instrumentation and Conditions

Chromatographic System: UFLC system with PDA detector (e.g., Shimadzu Prominence UFLC).

Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm particle size).
Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v).

Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.

Injection Volume: 20 μL.
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Column Temperature: Ambient.

Run Time: Approximately 10 minutes.

The workflow for the method development and application is summarized below:
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Cephalexin HPLC Analysis Workflow

Method Start

Prepare Mobile Phase:
Methanol : 0.01M TBAHS (50:50)

Set Instrument Parameters:
Flow: 1.0 mL/min, λ=254 nm
Column: C18, 25 cm, 5µm

Prepare Standard Solution
(1-120 µg/mL)

Prepare Sample Solution
(Extract & Filter)

Inject Samples
(20 µL)

Analyze Chromatograms
(Retention time ~3.2 min)

System Suitability:
Check Tailing, Plates, RSD
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Report Results

Method End

Click to download full resolution via product page

Forced Degradation (Stress Testing) Procedure

To establish the stability-indicating nature of the method, stress the standard drug solution under the

following conditions [1]:

Acidic Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.1 M HCl for 45 minutes at room

temperature. Neutralize with 0.1 M NaOH.
Alkaline Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.01 M NaOH for 45 minutes at room

temperature. Neutralize with 0.01 M HCl.
Oxidative Degradation: Treat 1 mL of drug solution with 1 mL of 3% v/v H₂O₂ for 45 minutes at room

temperature.
Thermal Degradation: Heat the drug solution at 80°C in a water bath for 45 minutes.

Photolytic Degradation: Expose the drug solution to UV light (365 nm) in a chamber for 25 minutes.
After stress, analyze the solutions using the chromatographic conditions above. The method should

demonstrate that it can successfully separate Cephalexin from its degradation products.

Method Validation

The method should be validated according to ICH guidelines [1].

Linearity and Range: Prepare and analyze standard solutions at a minimum of 8 concentrations
across the range of 1–120 μg/mL. The correlation coefficient (r) should be ≥ 0.999.

Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) assays (n=6). The
relative standard deviation (RSD) of the peak areas should be < 2%.

Accuracy (Recovery): Perform a standard addition (spiking) at three levels (e.g., 80%, 100%, 120%
of the test concentration). The mean recovery should be > 99%.
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Specificity: The method should demonstrate no interference from excipients (in the sample solution)

or degradation products (in the stress testing solutions).
Robustness: Evaluate the method's resilience to deliberate, small changes in parameters like flow

rate (±0.1 mL/min), detection wavelength (±2 nm), and organic phase composition (±2%).

Critical Notes for Operation

Mobile Phase Preparation: Always degas the mobile phase by sonication for about 20 minutes

before use to prevent air bubbles in the system [1].
System Suitability: Before running analytical samples, ensure the system is suitable. Critical

parameters include the number of theoretical plates (should be high), tailing factor (should be close to
1.0), and RSD for replicate injections of a standard [1] [3].

Sample Stability: For accurate results, store prepared standard and sample solutions at 2–8°C if not
analyzed immediately [1].

Green Chemistry Considerations: When developing new methods, consider environmental impact.
The method for residue analysis [2] was optimized using a Box-Behnken design and evaluated using

green chemistry metrics (e.g., Analytical GREEnness (AGREE)) to minimize ecological footprint.

Methodology Insights

The experimental procedure for the stability-indicating assay involves several key stages, from preparation to

data analysis, as shown below:
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HPLC Analysis Logical Relationships

HPLC Analysis of Cephalexin

Stability-Indicating Assay
(Separate from degradants)

Eco-Friendly Residue Analysis
(High Sensitivity)

Simultaneous Quantification
(in combination products)

Drug Product QC
Stability Studies

Forced Degradation Studies
(ICH Guidelines)

Cleaning Validation
in Manufacturing

QbD & Six Sigma
(Process Optimization)

Suspension Formulation
Quality Control

Click to download full resolution via product page

Frequently Asked Questions

Q1: What is the advantage of using TBAHS in the mobile phase? TBAHS (Tetrabutylammonium

hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of

ionic or ionizable compounds like Cephalexin, leading to better separation [1].

Q2: How sensitive can an HPLC method for Cephalexin be? For routine analysis of formulations, LOQs

in the μg/mL range are typical. However, for specialized applications like detecting residues on

manufacturing equipment, highly sensitive methods with LOQs as low as 0.008 ppm (8 ng/mL) have been

developed using advanced optimization techniques [2].

Q3: Can Cephalexin be analyzed with other drugs simultaneously? Yes, as shown in the comparison

table, HPLC methods have been successfully developed and validated for the simultaneous quantification of

Cephalexin with other drugs like cefixime [2] or excipients like sodium benzoate [3].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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